

The Physiological Role of (13Z,15E)-octadecadienal in Insects: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *15-Octadecenal*

Cat. No.: *B15175938*

[Get Quote](#)

A Note on Nomenclature: This technical guide focuses on the physiological role of (13Z,15E)-octadecadienal, a known insect sex pheromone. Initial inquiries for "**15-Octadecenal**" did not yield specific findings in the reviewed scientific literature. It is presumed that the user's interest lies in long-chain aldehyde pheromones with a terminal double bond, for which (13Z,15E)-octadecadienal serves as a well-documented example.

Introduction

(13Z,15E)-octadecadienal is a C18 unsaturated aliphatic aldehyde that functions as a potent sex pheromone in certain insect species. Pheromones are chemical signals that trigger innate behavioral responses in members of the same species. As a sex pheromone, (13Z,15E)-octadecadienal plays a critical role in reproductive success by facilitating long-range mate attraction. This guide provides an in-depth overview of the physiological function, mechanism of action, and the experimental methodologies used to characterize this semiochemical, with a primary focus on its role in the poplar-defoliating moth, *Micromelalopha siversi*.

Physiological Role and Mechanism of Action

The primary physiological role of (13Z,15E)-octadecadienal is to act as a long-distance attractant for male moths of the species *Micromelalopha siversi*^{[1][2][3]}. The female moth releases the pheromone from her pheromone gland, and the airborne molecules are detected by specialized olfactory receptor neurons (ORNs) located in the antennae of the male moth^{[4][5]}.

Upon binding of the pheromone to its specific receptor, a signal transduction cascade is initiated within the ORN. While the specific signaling pathway for (13Z,15E)-octadecadienal in *M. siversi* has not been explicitly detailed, a generalized insect pheromone signaling pathway is illustrated below. This process ultimately leads to the depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe and higher brain centers, where the information is processed, leading to a behavioral response in the male moth, namely upwind flight towards the source of the pheromone.

Quantitative Data

The following tables summarize the quantitative data gathered from studies on (13Z,15E)-octadecadienal in *Micromelalopha siversi*.

Table 1: Pheromone Composition in the Gland Extract of *Micromelalopha siversi*

Pheromone Component	Isomer Ratio	Average Amount per Gland (ng)
(13Z,15E)-octadecadienal	~7	14.72 ± 8.68
(13Z,15Z)-octadecadienal	~3	Not explicitly quantified, present in smaller amounts

Data sourced from Liu et al., 2021[1].

Table 2: Field Trapping Bioassay of Synthetic Pheromone Lures for *Micromelalopha siversi* (Shanghe, Shandong)

Lure Composition ((13Z,15E)-octadecadienal : (13Z,15Z)-octadecadienal)	Total Dose (μg)	Mean Number of Male Moths Trapped (± SE)
1 : 0	1000	25.6 ± 3.4
1 : 1	1000	8.2 ± 1.5
0 : 1	1000	1.4 ± 0.5
0 : 0 (Control)	0	0.8 ± 0.4

Data sourced from Liu et al., 2021. Statistical analysis showed a significant difference in trap catches ($F(3,16) = 23.543$, $P < 0.001$)[3].

Table 3: Field Trapping Bioassay of Synthetic Pheromone Lures for *Micromelalopha siversi* (Suipin, Henan)

Lure Composition ((13Z,15E)-octadecadienal : (13Z,15Z)-octadecadienal)	Total Dose (µg)	Mean Number of Male Moths Trapped (± SE)
1 : 0	1000	12.8 ± 2.1
4 : 1	1000	9.4 ± 1.7
3 : 2	1000	7.6 ± 1.3
0 : 1	1000	1.2 ± 0.6
0 : 0 (Control)	0	0.4 ± 0.2

Data sourced from Liu et al., 2021. Statistical analysis showed a significant difference in trap catches ($F(4,20) = 8.866$, $P < 0.001$)[3].

Experimental Protocols

Pheromone Gland Extraction and Analysis

Objective: To identify and quantify the components of the female sex pheromone gland.

Methodology:

- Insect Rearing: *Micromelalopha siversi* pupae are collected and reared under controlled conditions (e.g., $25 \pm 1^\circ\text{C}$, $60 \pm 5\%$ relative humidity, 16:8 h light:dark photoperiod).
- Gland Excision: The pheromone glands of 2- to 3-day-old virgin female moths are excised during the scotophase (dark period).
- Extraction: The excised glands are immediately immersed in a non-polar solvent such as n-hexane for a defined period (e.g., 30-40 minutes) to extract the volatile compounds.

- Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The hexane extract is concentrated and analyzed by GC-MS to separate and identify the chemical components based on their retention times and mass spectra. An internal standard is used for quantification[3].

Electrophysiological Bioassay: Gas Chromatography-Electroantennographic Detection (GC-EAD)

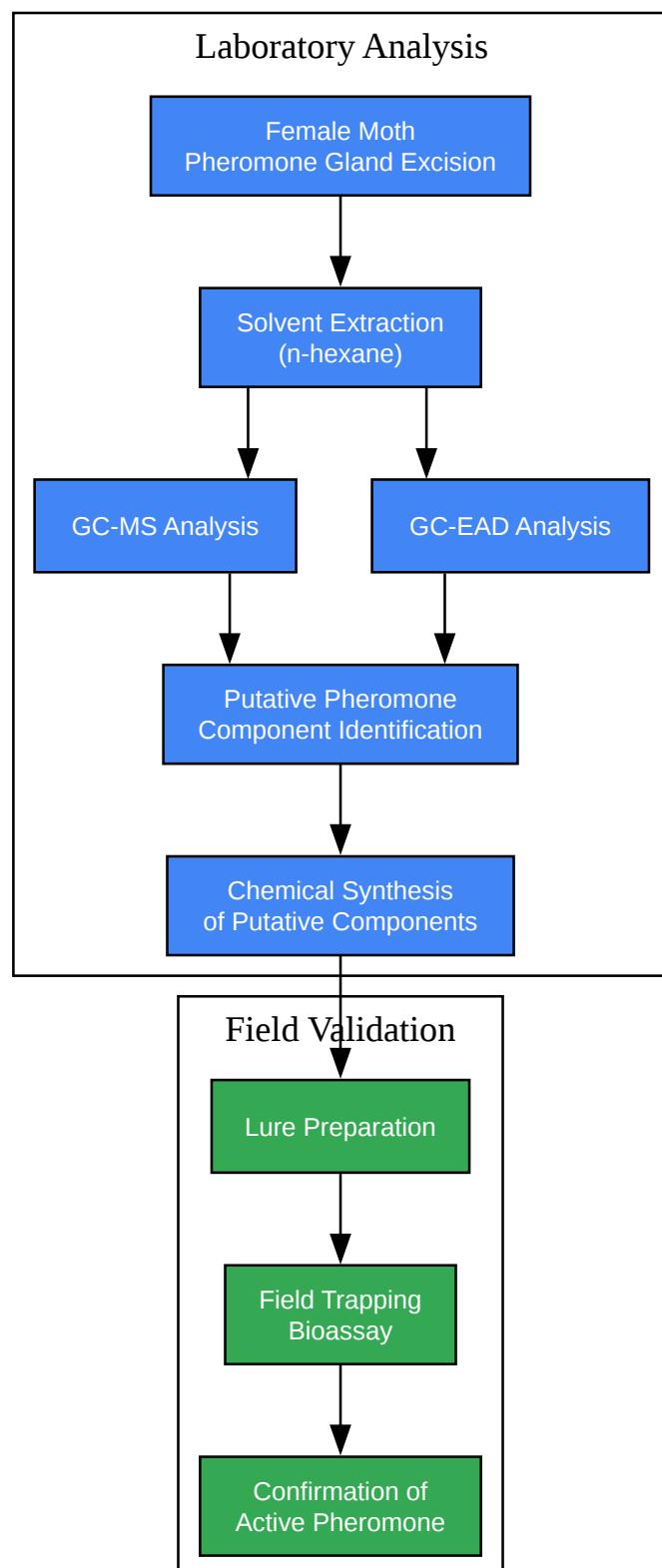
Objective: To identify the biologically active components of the pheromone extract that elicit a response from the male moth's antenna.

Methodology:

- Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes with conductive gel.
- GC-EAD System: The effluent from the gas chromatograph is split, with one part going to the flame ionization detector (FID) and the other being delivered over the prepared male antenna.
- Data Recording: The electrical signals (depolarizations) generated by the antenna in response to the eluted compounds are amplified and recorded simultaneously with the FID signal. Peaks in the EAD trace that correspond to peaks in the FID trace indicate biologically active compounds[6][7][8].

Field Trapping Bioassay

Objective: To confirm the attractiveness of the identified pheromone components to male moths in a natural environment.


Methodology:

- Lure Preparation: Synthetic pheromone components are loaded onto a dispenser (e.g., a rubber septum or PVC capillary tube) at various doses and ratios. A control lure contains only the solvent.

- Trap Deployment: Traps (e.g., sticky traps or funnel traps) baited with the lures are deployed in the field in a randomized block design. Traps are typically placed at a specific height and distance from each other to avoid interference[9][10].
- Data Collection and Analysis: The number of male moths captured in each trap is recorded daily or at regular intervals. The data are statistically analyzed (e.g., using ANOVA) to determine which lure composition is most attractive[3].

Visualizations

Caption: Generalized insect pheromone signaling pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pheromone identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and bioactivity of (13Z,15E)-octadecadienal: A sex pheromone component from *Micromelalopha siversi* Staudinger (Lepidoptera: Notodontidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity of (13Z,15E)-octadecadienal: A sex pheromone component from *Micromelalopha siversi* Staudinger (Lepidoptera: Notodontidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olfactory Receptor Neurons for Plant Volatiles and Pheromone Compounds in the Lucerne Weevil, *Sitona discoideus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peerj.com [peerj.com]
- 8. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to make Pheromone traps for insect control in field crops [plantix.net]
- 10. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]
- To cite this document: BenchChem. [The Physiological Role of (13Z,15E)-octadecadienal in Insects: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15175938#physiological-role-of-15-octadecenal-in-insects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com